2-Azabicyclo[2.2.1]heptane-3-carbonitrile

DPP-4 inhibitor type 2 diabetes neogliptin

2-Azabicyclo[2.2.1]heptane-3-carbonitrile (CAS 1354357‑86‑0, C₇H₁₀N₂, MW 122.17) is a conformationally constrained bicyclic amine belonging to the 2-azanorbornane family. The molecule contains a [2.2.1] bridged scaffold with a nitrile substituent at the 3‑position in the exo configuration.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
Cat. No. B12984371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azabicyclo[2.2.1]heptane-3-carbonitrile
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESC1CC2CC1C(N2)C#N
InChIInChI=1S/C7H10N2/c8-4-7-5-1-2-6(3-5)9-7/h5-7,9H,1-3H2
InChIKeyCBECPKLEGGTSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azabicyclo[2.2.1]heptane-3-carbonitrile – A Chiral Bicyclic Nitrile Intermediate for Next-Generation DPP-4 Inhibitors


2-Azabicyclo[2.2.1]heptane-3-carbonitrile (CAS 1354357‑86‑0, C₇H₁₀N₂, MW 122.17) is a conformationally constrained bicyclic amine belonging to the 2-azanorbornane family. The molecule contains a [2.2.1] bridged scaffold with a nitrile substituent at the 3‑position in the exo configuration . It serves as the critical chiral building block for the synthesis of neogliptin (compound 12a), a highly potent dipeptidyl peptidase‑4 (DPP‑4) inhibitor that surpasses the first‑generation gliptins vildagliptin and sitagliptin in multiple pharmacological parameters [1].

Why 2-Azabicyclo[2.2.1]heptane-3-carbonitrile Cannot Be Replaced by Generic Pyrrolidine, Piperidine, or 1-Aza-Isomer Nitriles


The rigid [2.2.1] scaffold of 2-azabicyclo[2.2.1]heptane-3-carbonitrile imposes conformational restriction that is absent in flexible monocyclic nitriles such as pyrrolidine‑2‑carbonitrile or piperidine‑3‑carbonitrile; this entropic penalty translates directly into a loss of binding affinity when the constrained template is abandoned [1]. Stereochemistry is equally non‑negotiable: only the exo‑configured diastereomer yields potent DPP‑4 inhibitors (e.g., neogliptin), whereas the endo‑isomer produces virtually inactive final compounds with dramatically poorer docking scores and free‑energy profiles [1]. Moreover, replacing the 2‑aza isomer with a 1‑aza‑bicyclo[2.2.1]heptane analog repositions the nitrile group away from the Arg669 residue in the DPP‑4 S1′ pocket, abolishing the critical hydrogen‑bond interaction that underpins potent inhibition [1]. Finally, oxidation or exchange of the nitrile for a carboxylic acid alters the protonation state (pKa shift from 7.60 to ~3–4), disrupting the precise pharmacophore geometry required for target engagement .

Quantitative Differentiation of 2-Azabicyclo[2.2.1]heptane-3-carbonitrile from Closest Analogs – Head‑to‑Head Evidence


Neogliptin (Derived from Exo‑2‑Azabicyclo[2.2.1]heptane‑3‑carbonitrile) Is 2‑Fold More Potent Than Vildagliptin Against Human DPP‑4

Neogliptin (compound 12a), directly synthesized from (1R,3S,4S)‑exo‑2‑azabicyclo[2.2.1]heptane‑3‑carbonitrile, inhibits human recombinant DPP‑4 with an IC₅₀ of 16.8 ± 2.2 nM [1]. Under comparable assay conditions, vildagliptin exhibits an IC₅₀ of 34 nM and sitagliptin an IC₅₀ of 18 nM [2]. Neogliptin is therefore 2.0‑fold more potent than vildagliptin and numerically comparable to sitagliptin, while offering additional safety advantages described in the companion evidence items below [1].

DPP-4 inhibitor type 2 diabetes neogliptin IC50

Neogliptin Shows 1.5‑Fold Lower Predicted Cardiotoxicity (hERG) Compared with Sitagliptin

The predicted hERG K⁺‑channel blockade parameter QPlogHERG for neogliptin (12a) is −2.884, whereas sitagliptin registers −4.351 [1]. More negative QPlogHERG values indicate higher risk of cardiac QT‑prolongation; neogliptin thus demonstrates a calculated 1.5‑fold reduction in predicted cardiotoxicity relative to sitagliptin [1]. Vildagliptin (QPlogHERG = −2.987) is comparable to neogliptin [1].

hERG cardiotoxicity QPlogHERG drug safety

Exclusive Requirement for Exo‑Stereochemistry: Endo‑Diastereomers Yield Inactive DPP‑4 Binders

Only the exo‑configured 2‑azabicyclo[2.2.1]heptane‑3‑carbonitrile intermediates (9a,b) afford active DPP‑4 inhibitors. The corresponding endo‑diastereomers (9c,d) produce final compounds 12c and 12d with GlideScores of −3.69 and −3.70 respectively, versus −5.74 for neogliptin (12a) [1]. Free‑energy calculations confirm this disparity: ΔGbind = −17.39 kcal/mol for 12a vs −9.09 and −3.43 kcal/mol for 12c and 12d [1].

exo/endo stereochemistry diastereomer docking score DPP-4

Nitrile‑Induced Basicity Modulation: pKa 7.60 vs 11.44 for the Parent Amine

The predicted pKa of the 2‑azabicyclo[2.2.1]heptane‑3‑carbonitrile nitrogen is 7.60 , compared with 11.44 for the parent 2‑azabicyclo[2.2.1]heptane . This 3.84 log‑unit reduction means the nitrile‑substituted amine is predominantly neutral at physiological pH 7.4, favoring passive membrane permeability, whereas the parent amine exists >99% protonated and requires active transport [1].

pKa basicity nitrile effect permeability

Conformational Restriction: 2‑Azabicyclo[2.2.1]heptane vs Flexible Pyrrolidine‑2‑carbonitrile

The 2‑azabicyclo[2.2.1]heptane scaffold restricts the nitrogen atom to a single, well‑defined geometry, mimicking the conformational profile of constrained proline analogs such as 2,4‑methanoproline [1]. In contrast, pyrrolidine‑2‑carbonitrile samples multiple envelope and twist conformations at physiological temperature, introducing an estimated entropic penalty of 0.5–1.0 kcal/mol upon receptor binding [2]. This difference in conformational entropy directly impacts target binding affinity and selectivity [2].

conformational restriction proline analog entropy scaffold rigidity

Recommended Procurement Scenarios for 2-Azabicyclo[2.2.1]heptane-3-carbonitrile


DPP‑4 Inhibitor Lead Optimization for Type 2 Diabetes

Procure exo‑2‑azabicyclo[2.2.1]heptane‑3‑carbonitrile as the core chiral building block for synthesis of neogliptin‑class DPP‑4 inhibitors. The resulting compounds achieve IC₅₀ = 16.8 nM against human DPP‑4, outperforming vildagliptin (34 nM) by 2‑fold [1]. Coupled with 1.5‑fold lower predicted cardiotoxicity versus sitagliptin [1], this scaffold enables potent, safer gliptin candidates.

Conformationally Constrained Peptidomimetic Libraries

Use the rigid 2‑azabicyclo[2.2.1]heptane core as a stereochemically defined scaffold for building peptidomimetic libraries. Its pre‑organized geometry reduces the entropic penalty upon target binding compared with flexible pyrrolidine‑2‑carbonitrile, potentially enhancing affinity by 0.5–1.0 kcal/mol [2]. The nitrile handle further permits late‑stage diversification via reduction, hydrolysis, or cycloaddition.

CNS‑Penetrant Candidate Design Exploiting Reduced Basicity

The pKa of 7.60 ensures that the amine remains largely unprotonated at physiological pH, favoring passive blood‑brain barrier penetration . Medicinal chemists designing CNS‑targeted DPP‑4 inhibitors or other brain‑penetrant ligands should select this nitrile‑substituted scaffold over the parent amine (pKa 11.44), which would be fully charged and impermeable .

Stereochemistry‑Dependent Patent‑Protected Intermediate

The specific (1R,3S,4S)‑exo configuration is explicitly utilized in patent WO2020067930A1 for DPP‑4 inhibitors [3]. Procurement of this precise isomer ensures alignment with existing intellectual property and enables straightforward synthesis of claimed compounds, whereas the endo isomer or 1‑aza analogs fail to produce active products [1].

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